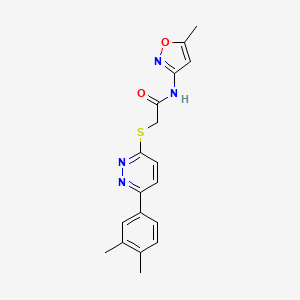

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Beschreibung

BenchChem offers high-quality 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-4-5-14(8-12(11)2)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVJDRPBZTZYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, antioxidant properties, and neuroprotective effects.

- Molecular Formula : C19H23N3O2S

- Molecular Weight : 357.47 g/mol

- CAS Number : 941992-24-1

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Studies indicate that derivatives similar to this compound exhibit promising AChE inhibitory activities. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | TBD |

| Related Compound 1 | 12.5 |

| Related Compound 2 | 15.0 |

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays, including DPPH and ABTS radical scavenging assays. These tests measure the ability of a substance to neutralize free radicals, which are implicated in oxidative stress and various diseases.

In vitro studies have demonstrated that the compound exhibits substantial antioxidant activity, with results indicating a significant reduction in oxidative markers in treated cells compared to controls. This suggests that it may help mitigate oxidative damage in biological systems .

Neuroprotective Effects

Research has shown that the compound may possess neuroprotective properties. In animal models exposed to oxidative stress (e.g., gamma irradiation), treatment with this compound led to improvements in behavioral tests and biochemical markers of neuronal health. Specifically, it was found to restore levels of glutathione (GSH), an important antioxidant in the brain, and reduce myeloperoxidase (MPO) activity, which is associated with inflammation .

Case Studies

- Acute Toxicity Study : A study involving acute toxicity assessments revealed that the compound has a median lethal dose (LD50) greater than 300 mg/kg, indicating a relatively safe profile for further development .

- Behavioral Assessment in Mice : In a model assessing cognitive function post-gamma irradiation, mice treated with the compound displayed improved memory and learning capabilities compared to untreated controls. This was supported by biochemical analyses showing normalized neurotransmitter levels .

Molecular Docking Studies

Molecular docking simulations have been performed to understand the binding interactions of this compound with AChE and other target enzymes. The docking studies suggest favorable binding affinities and interactions consistent with those observed in known inhibitors of AChE, providing insights into its potential mechanism of action.

Q & A

Q. What are the recommended synthetic routes for 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine-thioether intermediate via nucleophilic substitution between 6-(3,4-dimethylphenyl)pyridazin-3-thiol and a halogenated acetamide precursor.

- Step 2 : Coupling with the 5-methylisoxazol-3-amine moiety under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity, with aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (C₁₉H₂₀N₄O₂S₂) and isotopic patterns .

- X-ray Crystallography : Limited due to solubility challenges, but applicable for crystalline derivatives .

Q. What initial biological screening assays are relevant for this compound?

- Enzyme Inhibition : Assays against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridazine ring to enhance enzyme binding .

- Isoxazole Substitution : Replace 5-methylisoxazole with 5-chloro or 5-fluoro analogs to improve metabolic stability .

- Data-Driven SAR : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Orthogonal Validation : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. μM) and adjust for purity differences (HPLC ≥95% recommended) .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hinge-region interactions) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and guide lead optimization .

Q. How to evaluate chemical stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .

- Metabolic Stability : Liver microsome assays (human/rat) to measure t₁/₂ and identify CYP450-mediated oxidation hotspots .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) with LC-MS tracking of degradation products .

Q. What strategies enhance solubility without compromising activity?

- Prodrug Design : Introduce phosphate or PEGylated groups on the acetamide nitrogen .

- Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to improve aqueous solubility .

- Solubility Parameters : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents for formulation .

Q. How to investigate off-target effects in complex biological systems?

- Proteome Profiling : Chemoproteomics (activity-based protein profiling, ABPP) to identify unintended kinase interactions .

- Transcriptomics : RNA-seq on treated cells to detect pathway-level perturbations (e.g., apoptosis, inflammation) .

- In Vivo Toxicology : Zebrafish or rodent models to assess hepatotoxicity (ALT/AST levels) and neurotoxicity .

Q. What advanced biophysical techniques validate target engagement?

- SPR : Measure real-time binding kinetics (kₐₙ/kₒff) for kinase targets .

- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to optimize enthalpy-driven binding .

- Cryo-EM : For large targets (e.g., protein complexes), resolve binding conformations at near-atomic resolution .

Methodological Considerations

Q. How to design a robust SAR study for analogs?

- Library Design : Use parallel synthesis (e.g., Ugi reaction) to generate 20–50 analogs with systematic substituent variations .

- Data Normalization : Normalize activity data to parent compound and apply QSAR models (e.g., CoMFA) .

Q. What statistical approaches analyze high-throughput screening data?

- Z-Score Normalization : Identify hits with activity ≥3σ above controls .

- Machine Learning : Train random forest models on PubChem BioAssay data to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.